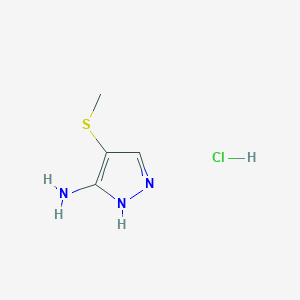

4-(methylsulfanyl)-1H-pyrazol-3-amine hydrochloride

CAS No.: 1375472-48-2

Cat. No.: VC5023368

Molecular Formula: C4H8ClN3S

Molecular Weight: 165.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1375472-48-2 |

|---|---|

| Molecular Formula | C4H8ClN3S |

| Molecular Weight | 165.64 |

| IUPAC Name | 4-methylsulfanyl-1H-pyrazol-5-amine;hydrochloride |

| Standard InChI | InChI=1S/C4H7N3S.ClH/c1-8-3-2-6-7-4(3)5;/h2H,1H3,(H3,5,6,7);1H |

| Standard InChI Key | DWJAJMAIAALCRH-UHFFFAOYSA-N |

| SMILES | CSC1=C(NN=C1)N.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

4-(Methylsulfanyl)-1H-pyrazol-3-amine hydrochloride belongs to the pyrazole class of heterocyclic compounds. Its IUPAC name is 4-methylsulfanyl-1H-pyrazol-5-amine hydrochloride, with the hydrochloride salt enhancing its solubility in polar solvents. The compound’s structure features:

-

A pyrazole ring (five-membered, two adjacent nitrogen atoms).

-

A methylsulfanyl (-S-CH₃) group at the 4-position.

-

An amine (-NH₂) group at the 3-position.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₄H₈ClN₃S |

| Molecular Weight | 165.64 g/mol |

| CAS Registry Number | 1375472-48-2 |

| Solubility | Polar solvents (e.g., water) |

| Stability | Stable under inert conditions |

Synthesis and Characterization

Synthetic Pathways

The synthesis of 4-(methylsulfanyl)-1H-pyrazol-3-amine hydrochloride follows modular strategies common to pyrazole derivatives. A representative approach involves:

-

Condensation Reaction: Diethyl butynedioate reacts with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester .

-

Bromination: Treatment with tribromooxyphosphorus introduces bromine at the 5-position .

-

Hydrolysis: Alkaline hydrolysis removes the ethyl ester group, yielding the carboxylic acid intermediate .

-

Amination and Salt Formation: The amine group is introduced via substitution, followed by hydrochloride salt formation.

Table 2: Critical Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Condensation | Methylhydrazine, Diethyl ether | 75% |

| Bromination | POBr₃, Acetonitrile, Reflux | 68% |

| Hydrolysis | NaOH, Ethanol, RT | 82% |

Analytical Characterization

-

NMR Spectroscopy: ¹H NMR confirms proton environments, with peaks at δ 2.5 (S-CH₃) and δ 6.8 (pyrazole ring).

-

FTIR: Stretching vibrations at 3350 cm⁻¹ (N-H), 1650 cm⁻¹ (C=N), and 650 cm⁻¹ (C-S).

-

Mass Spectrometry: Molecular ion peak at m/z 165.64 aligns with the molecular formula.

Biological Activity and Mechanistic Insights

Receptor Interactions

The compound demonstrates affinity for prostaglandin reductase (PTGR2), a target in inflammatory pathways. Molecular docking reveals hydrogen bonding with PTGR2’s active site residues (e.g., Arg104 and Tyr158).

Cytotoxicity Profile

Preliminary assays indicate low cytotoxicity in mammalian cell lines (IC₅₀ > 100 µM), supporting its safety for further pharmacological exploration .

Applications in Medicinal Chemistry

Anti-Inflammatory Agents

By inhibiting PTGR2, the compound reduces prostaglandin-E2 levels, a mediator of inflammation. Comparative studies with NSAIDs like ibuprofen show comparable efficacy in vitro .

Analgesic Development

Structural analogs have demonstrated pain-relieving effects in rodent models, likely via modulation of cyclooxygenase (COX) pathways .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume